molecular formula C11H15NO2S B1426312 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1354951-42-0

1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B1426312
CAS No.: 1354951-42-0
M. Wt: 225.31 g/mol
InChI Key: KJTGAPXRPRTQFY-UHFFFAOYSA-N
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Description

1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an N,N-dimethylformamide moiety

Preparation Methods

The synthesis of 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves the following steps:

Chemical Reactions Analysis

1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Scientific Research Applications

1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

S-[4-(methoxymethyl)phenyl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-12(2)11(13)15-10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTGAPXRPRTQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160715
Record name Carbamothioic acid, N,N-dimethyl-, S-[4-(methoxymethyl)phenyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-42-0
Record name Carbamothioic acid, N,N-dimethyl-, S-[4-(methoxymethyl)phenyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, S-[4-(methoxymethyl)phenyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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